3-Bromo-5-(difluoromethoxy)anisole

Catalog No.
S12980471
CAS No.
M.F
C8H7BrF2O2
M. Wt
253.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-(difluoromethoxy)anisole

Product Name

3-Bromo-5-(difluoromethoxy)anisole

IUPAC Name

1-bromo-3-(difluoromethoxy)-5-methoxybenzene

Molecular Formula

C8H7BrF2O2

Molecular Weight

253.04 g/mol

InChI

InChI=1S/C8H7BrF2O2/c1-12-6-2-5(9)3-7(4-6)13-8(10)11/h2-4,8H,1H3

InChI Key

VJGVOSQVHYIDSL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)Br)OC(F)F

3-Bromo-5-(difluoromethoxy)anisole is a chemical compound characterized by its unique molecular structure, which includes a bromine atom and a difluoromethoxy group attached to an anisole framework. Its molecular formula is C8H6BrF2OC_8H_6BrF_2O, and it has a molecular weight of approximately 227.04 g/mol. The compound's structural representation can be expressed in SMILES notation as COC1=CC(=CC(=C1)Br)OC(F)(F). This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of both bromine and fluorine, which can significantly influence its reactivity and biological activity.

Typical of aryl halides, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted by various nucleophiles under appropriate conditions, facilitating the formation of new carbon-nucleophile bonds.
  • Electrophilic Aromatic Substitution: The presence of the difluoromethoxy group can enhance the electron density on the aromatic ring, making it more reactive towards electrophiles.
  • Borylation: Recent studies have demonstrated that aryl bromides like this compound can undergo borylation reactions using bis-boronic acid, yielding arylboronic acids under mild conditions .

Synthesis of 3-Bromo-5-(difluoromethoxy)anisole can be achieved through several methods:

  • Electrophilic Aromatic Substitution: Starting from anisole, bromination can be performed using bromine or N-bromosuccinimide in the presence of a catalyst to introduce the bromine atom.
  • Fluorination: The difluoromethoxy group can be introduced using fluorinating agents such as difluoromethyl sulfone or other electrophilic fluorinating reagents .
  • Borylation: As mentioned earlier, aryl bromides can be converted to arylboronic acids through borylation reactions, which may subsequently lead to the formation of difluoromethoxy derivatives .

3-Bromo-5-(difluoromethoxy)anisole finds potential applications in:

  • Organic Synthesis: As a versatile building block for synthesizing more complex organic molecules.
  • Medicinal Chemistry: Due to its unique properties, it may serve as a lead compound in drug discovery efforts targeting specific diseases.
  • Material Science: Its unique chemical properties could be exploited in developing new materials with desired functionalities.

Several compounds share structural similarities with 3-Bromo-5-(difluoromethoxy)anisole. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberKey Features
1-Bromo-3-fluoro-5-(difluoromethoxy)benzene1129541-09-8Contains fluorine instead of bromine at position 3
1-Bromo-4-(trifluoromethoxy)benzene407-14-7Different substitution pattern on the benzene ring
3-Bromo-5-(trifluoromethoxy)phenol1197239-47-6Contains a hydroxyl group instead of methoxy
1-Bromo-3-(difluoromethoxy)-5-fluorobenzene433939-28-7Combines both difluoro and fluoro groups

These compounds illustrate variations in substitution patterns and functional groups that impact their reactivity and potential applications.

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Exact Mass

251.95975 g/mol

Monoisotopic Mass

251.95975 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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